(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
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Overview
Description
(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethylphenyl ketone with a suitable benzothiazine precursor in the presence of oxidizing agents can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency. Purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and alkylating agents are used under conditions like reflux or room temperature, depending on the desired substitution.
Major Products
Scientific Research Applications
(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
- (2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
Uniqueness
Compared to similar compounds, (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone exhibits unique properties due to the presence of specific substituents on the benzothiazine ring. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-19(17(2)14-16)23(25)22-15-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(22,26)27/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUXOZXWNPDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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